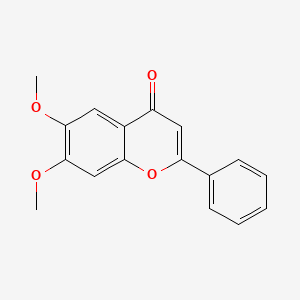

6,7-Dimethoxyflavone

描述

Contextualization of Flavones and Methoxyflavones in Natural Product Chemistry

Flavonoids represent a large and diverse class of polyphenolic compounds ubiquitously found throughout the plant kingdom. nih.gov Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). Flavones, a significant subclass of flavonoids, are characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring. researchgate.net This core structure can be extensively modified through hydroxylation, methylation, glycosylation, and other substitutions, leading to a vast array of derivatives with varied biological properties. nih.gov

Among these derivatives, methoxyflavones, particularly polymethoxyflavones (PMFs), have garnered increasing scientific interest. researchgate.net PMFs are flavones decorated with one or more methoxy (B1213986) (-OCH3) groups. researchgate.net The process of methoxylation, where a hydroxyl (-OH) group is replaced by a methoxy group, significantly alters the physicochemical properties of the flavonoid molecule. This modification generally increases lipophilicity (fat-solubility) and metabolic stability. nih.gov These changes can enhance the bioavailability of the compound, allowing for better absorption and transport across cellular membranes, which may lead to more potent biological effects compared to their hydroxylated counterparts. nih.gov Methoxyflavones are considered a unique subclass of flavonoids, found in limited plant species, such as those of the Citrus genus and Kaempferia parviflora. researchgate.net

Significance of 6,7-Dimethoxyflavone in Contemporary Phytochemical and Biomedical Studies

This compound, also known as Chrysin (B1683763) dimethyl ether, is a naturally occurring methoxyflavone that has emerged as a compound of significant interest in modern phytochemical and biomedical research. nih.govnih.gov It is recognized as a major bioactive constituent in certain medicinal plants, most notably Kaempferia parviflora (black ginger), a member of the ginger family. nih.govresearchgate.netmdpi.com The presence of two methoxy groups at the 6th and 7th positions on the A-ring defines its chemical identity and is crucial to its biological activities.

The growing significance of this compound stems from its broad spectrum of pharmacological properties demonstrated in numerous preclinical studies. Research has highlighted its potential in several key areas of biomedicine. For instance, it has been investigated for its anti-inflammatory, neuroprotective, and anticancer activities. nih.govnih.govnih.gov Studies have shown that this compound can modulate various cellular pathways involved in inflammation, such as the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov In the context of cancer research, it has been observed to induce apoptosis (programmed cell death) and cell cycle arrest in liver cancer cell lines. nih.gov Furthermore, its neuroprotective effects are a subject of ongoing investigation, with studies suggesting it may offer benefits in models of neuroinflammation and cognitive impairment. researchgate.netnih.govsemanticscholar.org The diverse bioactivities of this compound, combined with its natural origin, position it as a promising lead compound for further investigation in drug discovery and development. researchgate.netopenpr.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6,7-dimethoxy-2-phenyl-4H-chromen-4-one |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol nih.gov |

| Synonyms | Chrysin dimethyl ether, 5,7-dimethoxy-2-phenylchromen-4-one nih.gov |

| Appearance | Data not available |

| Solubility | Data not available |

Table 2: Overview of Investigated Biological Activities of this compound

| Biological Activity | Research Finding |

| Anti-inflammatory | Exhibited an anti-exudative effect, interfered with leukocyte migration, and markedly inhibited prostaglandin biosynthesis in a rat pleurisy model. nih.gov Reduced levels of pro-inflammatory cytokines TNF-α and IL-6. mdpi.com |

| Anticancer | Induced apoptosis and cell cycle arrest in HepG2 liver cancer cells, associated with the generation of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential. nih.govmdpi.com Showed cytotoxic effects in various cancer cell line studies. mdpi.compreprints.org |

| Neuroprotective | Reduced levels of amyloid-beta (Aβ) and pro-inflammatory markers (IL-1β, IL-6, TNF-α) in a mouse model of neuroinflammation. researchgate.netnih.govnih.gov Increased Brain-derived Neurotrophic Factor (BDNF) levels. researchgate.netnih.gov |

| Anti-sarcopenic | Suppressed age-related loss of muscle mass and function in mice by improving protein turnover and mitochondrial biogenesis. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350265 | |

| Record name | 6,7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-27-2 | |

| Record name | 6,7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Extraction, Isolation, and Purification Methodologies for Flavonoid Research

Conventional Extraction Techniques in Academic Research

Conventional methods have been the cornerstone of phytochemical extraction for decades due to their simplicity and accessibility.

Maceration-Based Approaches

Maceration involves immersing plant material in a solvent at room temperature for an extended period, allowing the target compounds to diffuse into the solvent e3s-conferences.orgmdpi.comuin-alauddin.ac.id. This method is straightforward and requires minimal equipment. Common solvents for flavonoid extraction include ethanol (B145695), methanol, acetone, and their aqueous mixtures, with 70% ethanol often cited as an effective solvent uin-alauddin.ac.idmdpi.com. While simple, maceration can be time-consuming and may result in lower yields compared to more advanced techniques due to less efficient mass transfer mdpi.comnih.gov. For example, one study found that maceration required 2-72 hours for extraction e3s-conferences.org.

Percolation and Reflux Extraction Protocols

Percolation is a technique where the solvent is passed continuously through a packed bed of plant material in a percolator e3s-conferences.orgmdpi.com. This method facilitates a more efficient extraction than simple maceration by ensuring a constant supply of fresh solvent. Solvents like water, ethanol, methanol, or their mixtures are typically used at temperatures ranging from 10-25°C over 24-72 hours e3s-conferences.org. Reflux extraction, on the other hand, involves heating the solvent and plant material mixture under reflux conditions, which increases solubility and extraction rate mdpi.complos.orgijpsonline.comjst.go.jpnih.goveurekabiomedical.com. While effective, prolonged exposure to heat in reflux can potentially degrade thermolabile flavonoids uin-alauddin.ac.idmdpi.com. Research has shown that optimal conditions for reflux extraction of flavonoids can involve specific ethanol concentrations and extraction times, such as 75% ethanol for 2.1 hours for polyphenols from Pleioblastus amarus shells mdpi.com.

Soxhlet Extraction Applications

Soxhlet extraction is a semi-continuous method that utilizes a solvent to repeatedly extract compounds from plant material. The solvent is heated, vaporized, condensed, and dripped back onto the plant material, allowing for efficient extraction with less solvent and time compared to maceration and percolation e3s-conferences.orgmdpi.com. Ethanol (60%) has been used effectively for Soxhlet extraction of flavonoids from Vernonia cinerea leaves in as little as 2 hours e3s-conferences.org. However, the high temperatures and extended extraction times associated with Soxhlet extraction can lead to the degradation of heat-sensitive compounds mdpi.com. Despite this, it remains a widely used method in research laboratories and small-scale production due to its efficiency and automation potential mdpi.comnih.gov. For instance, Soxhlet extraction has been reported to yield higher crude extract yields compared to supercritical CO2 extraction for flavonoids, though the latter offered a higher concentration of specific bioactive flavonoids mdpi.com.

Advanced and Green Extraction Technologies for Flavonoid Research

To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of compounds, advanced and green extraction technologies have been developed.

Ultrasound-Assisted Extraction (UAE) Methodologies

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance the extraction process. The cavitation effect generated by ultrasound disrupts plant cell walls, increasing the surface area for solvent contact and accelerating the diffusion of target compounds into the solvent nih.govfrontiersin.orgijpsr.comnih.govmdpi.comsciopen.comtandfonline.com. UAE is known for its efficiency, reduced extraction time, lower solvent usage, and ability to operate at lower temperatures, making it an environmentally friendly approach frontiersin.orgijpsr.comtandfonline.com. Studies have shown that UAE can significantly increase flavonoid yields compared to conventional methods ijpsr.comncsu.eduinternational-agrophysics.org. For example, optimal conditions for UAE of flavonoids from Emilia prenanthoidea DC. were determined to be 45% solvent concentration, 25 minutes of ultrasonication, and a liquid-solid ratio of 46.25 mL/g sciopen.com. In another study, UAE for Camellia fascicularis leaves yielded 4.765% flavonoids under optimized conditions of 60 mL/g liquid-to-raw material ratio, 40% ethanol concentration, 72.3°C extraction temperature, and 1.6 hours extraction time tandfonline.com.

Microwave-Assisted Extraction (MAE) Strategies

Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant matrix, leading to rapid cell rupture and enhanced extraction efficiency jst.go.jpfrontiersin.orgncsu.eduinternational-agrophysics.orgresearchgate.netacademicjournals.orgscielo.br. MAE offers significant advantages, including drastically reduced extraction times, lower solvent consumption, and higher extraction yields compared to conventional methods frontiersin.orgncsu.eduinternational-agrophysics.orgresearchgate.net. For instance, MAE for Phyllostachys heterocycla leaves achieved a yield of 4.67% under optimized conditions (78.1% ethanol, 24.9 min, 559 W), which was higher than Soxhlet extraction (3.35%) ncsu.edu. Similarly, MAE for flavonoids from mulberry leaves achieved optimal parameters with 60% ethanol, a 1:15 material/solvent ratio, 560 W power, and 5 minutes of irradiation academicjournals.org. Compared to Soxhlet extraction, MAE has demonstrated superior efficiency in terms of both time and yield for flavonoid extraction from Saussurea medusa Maxim cultured cells researchgate.net.

Chemical Synthesis and Structural Modification Strategies for 6,7 Dimethoxyflavone and Analogs

Total Synthesis Approaches to 6,7-Dimethoxyflavone and its Derivatives

The total synthesis of this compound and its derivatives is often achieved through established methods for flavone (B191248) synthesis, with the Baker-Venkataraman (BV) transformation being one of the most common routes. xiahepublishing.comwindows.net This method involves the acylation of 2-hydroxyacetophenones to form aroyloxy esters, which then undergo an intramolecular Claisen condensation to yield 1,3-diketones. xiahepublishing.comwindows.net Subsequent acid-catalyzed cyclodehydration of these diketones produces the flavone core. xiahepublishing.comwindows.net While effective for many flavones, the BV transformation can be challenging for the synthesis of polyhydroxy or partially methylated flavones without the use of protecting groups. xiahepublishing.comwindows.net

An alternative and classic method is the Allan-Robinson synthesis, which involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides to form flavones. windows.netnih.gov However, this method often requires harsh reaction conditions. windows.net

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govinnovareacademics.in This approach allows for the construction of the flavone skeleton through the coupling of an organohalide and a boronic acid or ester, providing a versatile route to various flavone derivatives. nih.gov

A modified synthesis for 5,3′,4′-trihydroxy-6,7-dimethoxyflavone has been reported, starting from readily available chemicals like 3,4,5-trimethoxybenzoic acid and 3,4-dihydroxybenzaldehyde (B13553) to prepare key intermediates, 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride, respectively. researchgate.net The final flavone was obtained by reacting these intermediates under phase transfer catalysis (PTC) conditions. researchgate.net

The synthesis of 5,2′-dihydroxy-6,7-dimethoxyflavone has also been accomplished, starting from 2-hydroxy-3,5,6-trimethoxyacetophenone. oup.com

Table 1: Key Total Synthesis Methods for Flavones

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Baker-Venkataraman Transformation | Intramolecular Claisen condensation of aroyloxy esters of 2-hydroxyacetophenones followed by cyclodehydration. xiahepublishing.comwindows.net | Simple and widely used. xiahepublishing.comwindows.net | Not ideal for polyhydroxy or partially methylated flavones without protecting groups. xiahepublishing.comwindows.net |

| Allan-Robinson Synthesis | Condensation of o-hydroxyaryl ketones with aromatic anhydrides. windows.netnih.gov | General applicability. windows.net | Often requires harsh experimental conditions. windows.net |

| Suzuki-Miyaura Reaction | Palladium-catalyzed cross-coupling between an organohalide and a boronic acid/ester. nih.govinnovareacademics.in | High versatility and site selectivity. innovareacademics.in | Requires specialized catalysts and reagents. |

| Modified PTC Synthesis | Reaction of key intermediates under phase transfer catalysis conditions. researchgate.net | Utilizes readily available starting materials. researchgate.net | Specific to certain substitution patterns. |

Bioinspired and Enzymatic Semi-Synthesis of Partially Methylated Flavonoids

Nature provides inspiration for the synthesis of partially methylated flavonoids. xiahepublishing.comwindows.netxiahepublishing.com Taking cues from the biosynthesis of flavonoids, where chalcones are key intermediates, bioinspired syntheses have been developed. xiahepublishing.comwindows.netxiahepublishing.com These methods are often more environmentally friendly. xiahepublishing.comxiahepublishing.com For instance, the use of methoxymethyl (MOM) as a protecting group for hydroxyl functions has proven advantageous in these syntheses due to its stability in basic conditions and ease of removal under mild acidic conditions. windows.net

Enzymatic approaches offer a high degree of regioselectivity in the modification of flavonoid scaffolds. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the flavonoid. genome.jp For example, an OMT from Chrysosplenium americanum can methylate the 6-position of certain flavonols. genome.jp

Enzymatic demethylation is another powerful tool. For instance, a 2-oxoglutarate-dependent dioxygenase (2-ODD) from sweet basil (Ocimum basilicum) has been identified to specifically catalyze the 7-O-demethylation of methoxylated flavones. oup.com Fungal biotransformation using strains like Aspergillus niger can achieve regioselective 4'-O-demethylation of polymethoxylated flavones. acs.org This microbial approach provides an alternative to complex multi-step chemical syntheses. acs.org

Regioselective Alkylation and Demethylation Techniques for Flavone Scaffold Modification

The biological activity of flavonoids can be significantly altered by the pattern of alkylation and demethylation on the flavone core. xiahepublishing.comresearchgate.net Therefore, developing regioselective methods for these modifications is crucial.

Regioselective Alkylation: The selective alkylation of hydroxyl groups on the flavonoid skeleton can be challenging due to the similar reactivity of multiple hydroxyl groups. The choice of protecting groups is critical for achieving regioselectivity. beilstein-journals.org For example, the synthesis of 4'-O-methylquercetin was achieved through a strategy involving the selective protection of different hydroxyl groups. beilstein-journals.org It has been observed that in many cases, the hydroxyl group at the C-7 position is the first to be alkylated. innovareacademics.in

Regioselective Demethylation: Selective demethylation of polymethoxyflavones is a key strategy for producing hydroxylated flavonoids that may have enhanced biological activity. xiahepublishing.com Chemical demethylation often relies on reagents like aluminum chloride or boron tribromide, but achieving regioselectivity can be difficult, with the 5-methoxy group often being preferentially cleaved. acs.org

More recently, base-catalyzed methods have been developed. An efficient and regioselective synthesis of functionalized flavones has been demonstrated through a sequential demethylation/cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones using a catalytic amount of base in the presence of a thiol. researchgate.netbeilstein-archives.org

Biotransformation using microorganisms offers a promising alternative for regioselective demethylation. The human gut bacterium Blautia sp. MRG-PMF1 has been shown to demethylate polymethoxyflavones with a general regioselectivity order of C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.gov

Table 2: Comparison of Demethylation Techniques

| Technique | Reagents/System | Regioselectivity | Notes |

|---|---|---|---|

| Chemical Demethylation | Lewis acids (e.g., AlCl₃, BBr₃) | Often favors the 5-methoxy group. acs.org | Can lack regioselectivity with multiple methoxy (B1213986) groups. |

| Base-Catalyzed Demethylation/Cyclization | Base, thiol, NMP | High regioselectivity for the 6-endo-dig cyclization. beilstein-archives.org | Transition-metal-free and occurs under open air conditions. beilstein-archives.org |

| Microbial Biotransformation | Aspergillus niger | Regioselective 4'-O-demethylation. acs.org | Alternative to multi-step chemical synthesis. acs.org |

| Human Gut Microbiota | Blautia sp. MRG-PMF1 | C-7 > C-4' ≈ C-3' > C-5 > C-3. nih.gov | Highlights the role of gut bacteria in flavonoid metabolism. |

Structure-Directed Modifications for Targeted Bioactivity Exploration

The modification of the this compound scaffold and its analogs is a key strategy for exploring and enhancing their biological activities. Structure-activity relationship (SAR) studies guide these modifications.

For instance, the introduction of alkyl groups of varying lengths at different positions on the flavone A ring has been shown to significantly impact inhibitory activity against enzymes like arachidonate (B1239269) 5-lipoxygenase. nih.gov Specifically, modifying positions 5 and 6 with alkyl chains of 5-10 carbons markedly decreased the IC50 values. nih.gov In contrast, modifications at positions 7 and 8 did not typically increase the inhibitory effect. nih.gov

The presence and position of hydroxyl and methoxy groups are critical. For example, in a study of methoxyflavone analogs, the 5,4′-dihydroxy-6,7-dimethoxyflavone derivative showed strong cytotoxic effects, highlighting the importance of the C7-methoxy group's hydrophobic properties. mdpi.compreprints.org The substitution of a hydroxyl group at C7 was found to be unfavorable. mdpi.compreprints.org

Furthermore, the synthesis of novel flavone derivatives with substituted benzamides on the B-ring has been explored to enhance cytotoxicity against cancer cell lines. nih.gov The replacement of a 5-methoxy group with a 5-hydroxy group on the A-ring was found to significantly influence the cytotoxicity profile. nih.gov Structural modifications of 5,7-dimethoxyflavone (B190784), such as the creation of oxime derivatives, have also been shown to impart cytotoxicity against certain cancer cell lines. researchgate.net

These examples underscore how targeted modifications of the flavone scaffold, guided by SAR principles, can lead to the development of analogs with potentially improved and more specific biological activities.

Preclinical Pharmacological Investigations and Molecular Mechanisms

Anti-inflammatory Mechanisms of 6,7-Dimethoxyflavone Analogs

Flavonoids, including this compound and its structural analogs, have demonstrated significant anti-inflammatory effects across various experimental models. Their mechanisms of action are multifaceted, involving the modulation of pro-inflammatory cytokine production, inhibition of key inflammatory enzymes, and interference with crucial cellular signaling pathways.

A key aspect of the anti-inflammatory activity of this compound analogs is their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, 5,7-dimethoxyflavone (B190784) (DMF) has been shown to reduce the serum and mRNA levels of both TNF-α and IL-6. nih.govmdpi.com This compound has demonstrated potent anti-inflammatory activity by decreasing the production of inflammatory mediators in various cell models. nih.govmdpi.com In lipopolysaccharide (LPS)-induced neuroinflammation in mice, both 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone significantly reduced the levels of IL-1β, IL-6, and TNF-α. nih.gov

Another analog, 7,7″-Dimethoxyagastisflavone (DMGF), a biflavonoid, has been found to inhibit the production of TNF-α, IL-1β, and IL-6 in LPS-induced macrophages. mdpi.com This inhibition of pro-inflammatory cytokine release is a critical factor in mitigating the inflammatory response. mdpi.com Similarly, dihydroxy flavone (B191248) derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-1β in a concentration-dependent manner. benthamscience.com The modulation of these cytokines is often linked to the regulation of transcription factors such as NF-κB, which controls the expression of genes encoding for these inflammatory mediators. frontiersin.orgresearchgate.net

Table 1: Modulation of Pro-inflammatory Cytokines by this compound Analogs

| Compound | Model | Effect on Cytokines |

|---|---|---|

| 5,7-dimethoxyflavone | Aged Mice | Decreased serum and mRNA levels of TNF-α and IL-6 nih.govmdpi.com |

| 5,7-dimethoxyflavone | LPS-induced mice | Reduced levels of IL-1β, IL-6, and TNF-α nih.gov |

| 7,7″-Dimethoxyagastisflavone | LPS-induced macrophages | Inhibited production of TNF-α, IL-1β, and IL-6 mdpi.com |

| Dihydroxy flavones | In vitro assays | Inhibited TNF-α and IL-1β benthamscience.com |

The anti-inflammatory effects of flavonoids are also attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain flavonoids have been identified as potent inhibitors of NO production and iNOS expression. nih.govresearchgate.net The inhibition of iNOS and COX-2 expression by flavonoids is considered a primary mechanism for their anti-inflammatory properties. nih.gov

For example, taiwaniaflavone (B1438437), another flavone derivative, has been shown to block the induction of iNOS and COX-2 in macrophages stimulated with lipopolysaccharide. nih.gov This action prevents the excessive production of nitric oxide and prostaglandins, which are key mediators of inflammation. nih.gov Furthermore, various flavones and their subclasses have been reported to exhibit anti-inflammatory activity through the inhibition of enzymes like nitric oxide synthase and cyclooxygenase. d-nb.info The ability of these compounds to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is also an area of active research. d-nb.inforesearchgate.net

A crucial mechanism by which this compound analogs exert their anti-inflammatory effects is through interference with major cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a central regulator of inflammatory gene expression. nih.gov

5,7-dimethoxyflavone has been observed to downregulate the protein expression of NF-κB. nih.gov This inactivation of the NF-κB pathway subsequently helps in preventing the autocrine and paracrine effects of TNF-α and IL-6. nih.gov Similarly, taiwaniaflavone inhibits NF-κB activation by blocking the nuclear translocation of its p65 subunit. nih.gov Flavonols such as fisetin, quercetin, and myricetin (B1677590) have been shown to inhibit the activation of both NF-κB and MAPK pathways by suppressing the phosphorylation of key signaling molecules like IκBα, p65, JNK, ERK, and p38. nih.govnih.gov The inhibition of MAPK pathways can, in turn, suppress the activation of NF-κB. nih.gov 3,5,6,7,3',4'-hexamethoxyflavone has also been found to repress the production of inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. researchgate.net This interference with key signaling cascades highlights the comprehensive anti-inflammatory potential of these compounds. mdpi.com

Antioxidant Properties and Oxidative Stress Modulation

In addition to their anti-inflammatory effects, this compound and its analogs possess significant antioxidant properties. They can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems, thereby mitigating oxidative stress, which is closely linked to inflammation.

The direct antioxidant capacity of this compound and related compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmyfoodresearch.com

Studies on various plant extracts rich in flavonoids have demonstrated significant DPPH and ABTS radical scavenging activities. nih.govsmujo.id The antioxidant potential of these compounds is often correlated with their total phenolic and flavonoid content. nih.gov The structure of flavonoids, including the number and position of hydroxyl and methoxy (B1213986) groups, plays a crucial role in their free radical scavenging ability. nih.gov

Table 2: Common Assays for Direct Free Radical Scavenging Activity

| Assay | Principle |

|---|---|

| DPPH Assay | Measures the bleaching of the purple DPPH solution upon receiving a hydrogen atom or electron from the antioxidant. nih.govnih.gov |

| ABTS Assay | Involves the reduction of the blue-green ABTS radical cation by antioxidants. e3s-conferences.orgnih.gov |

Beyond direct radical scavenging, this compound analogs can also bolster the cellular antioxidant defense by inducing the expression and activity of endogenous antioxidant enzymes. Heme oxygenase-1 (HO-1) is a critical enzyme with antioxidant and anti-inflammatory properties. nih.gov

5,8-Dihydroxy-4′,7-dimethoxyflavone has been shown to induce HO-1 expression, which in turn contributes to its cardioprotective effects. nih.gov Similarly, 6,4'-dihydroxy-7-methoxyflavanone (B1264494) has been reported to up-regulate HO-1 in neuronal cells, thereby protecting them from oxidative stress and neuroinflammation. epa.gov The induction of HO-1 is often mediated through the activation of the Nrf2 signaling pathway. mdpi.commdpi.com Another important antioxidant enzyme is Superoxide (B77818) Dismutase (SOD), which catalyzes the dismutation of the superoxide radical. The modulation of SOD activity is another mechanism through which flavonoids can exert their antioxidant effects. mdpi.com

Antiproliferative and Apoptotic Effects in Neoplastic Models

The anticancer properties of this compound and its derivatives have been explored across various neoplastic models, demonstrating its potential to inhibit cancer cell growth and induce programmed cell death through multiple mechanisms.

The substitution pattern of methoxy groups on the flavone backbone plays a crucial role in determining cytotoxic activity against cancer cells. The presence of dimethoxylation at the C6 and C7 positions has been identified as a significant structural feature for potent cell death effects, largely attributed to its influence on the molecule's lipophilicity and its capacity for hydrophobic interactions with cellular targets. mdpi.com

A derivative, 5,4′-dihydroxy-6,7-dimethoxyflavone, demonstrated a strong cytotoxic effect, underscoring the importance of the C6,7-dimethoxy moiety for this activity. mdpi.com In studies on human gastric cancer cells (SGC-7901), another related compound, 6,7,3′-trimethoxy-3,5,4′-trihydroxy-flavone, showed significant inhibition of cell growth with an IC50 value of 8.33 μg/mL. mdpi.com While this provides insight into the potential of the 6,7-dimethoxy structure, specific IC50 values for this compound across the full range of cell lines including HCT116, HT-29, HL60, HepG2, PC3, DU145, and MCF-7 are not consistently available in the reviewed literature.

Table 1: Cytotoxic Activity of a this compound-Related Compound

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 6,7,3′-trimethoxy-3,5,4′-trihydroxy-flavone | SGC-7901 (Gastric Cancer) | 8.33 μg/mL |

This table presents data for a structurally related compound to indicate the potential activity of the 6,7-dimethoxy scaffold.

Flavones are well-documented inducers of apoptosis, or programmed cell death, a critical mechanism for their anticancer effects. mdpi.com The process involves distinct morphological changes, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. mdpi.com Methoxyflavones, in particular, have been shown to activate apoptotic pathways. researchwithrutgers.com While the direct action of this compound on apoptosis is not extensively detailed, the functional importance of its structural group suggests it likely participates in these mechanisms. mdpi.com

Cellular senescence is another critical tumor suppression mechanism that involves halting the cell cycle to prevent uncontrolled proliferation. scirp.orgmdpi.com Certain polymethoxyflavones have been shown to suppress cellular senescence in non-cancer models, suggesting a role in regulating cell aging processes that could be relevant in oncology. researchgate.net However, specific studies demonstrating the induction of cellular senescence in cancer cells directly by this compound are not prominent in the reviewed scientific literature.

The regulation of the cell cycle is a key target for many anticancer agents. Flavone derivatives can impact cell cycle progression by modulating the activity of proteins like p53 and its downstream target p21, which in turn suppresses cyclins and cyclin-dependent kinases (CDKs) to cause cell cycle arrest. mdpi.com For example, the related compound 5,7-dimethoxyflavone has been shown to induce cell cycle arrest in the Sub-G1 phase in HepG2 liver cancer cells. researchgate.netnih.gov Although this points to a common mechanism for methoxyflavones, direct evidence detailing the specific effects of this compound on cell cycle checkpoints and regulatory proteins has not been specifically elucidated in the available research.

The spread of cancer, or metastasis, often involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govmdpi.commdpi.com These enzymes are crucial for cancer cell invasion and the formation of new blood vessels (angiogenesis). mdpi.com Some flavonoids have been shown to inhibit the expression and activity of MMP-2 and MMP-9. nih.gov For instance, 7,7″-dimethoxyagastisflavone, a biflavonoid, was found to significantly suppress the gene expression of MMP-2 in B16F10 melanoma cells, though it had little effect on MMP-9. nih.gov This highlights the potential for dimethoxy-substituted flavonoids to interfere with metastatic processes. However, dedicated studies investigating the specific inhibitory effects of this compound on MMP-2 and MMP-9 activity or expression are lacking in the current body of literature.

Mitochondria play a central role in the intrinsic pathway of apoptosis. mdpi.com A common event in this process is the loss of the mitochondrial membrane potential (ΔΨm). etflin.com Many natural compounds exert their anticancer effects by targeting mitochondria. imrpress.com Studies on the related isomer, 5,7-dimethoxyflavone, have shown that it can significantly reduce the mitochondrial membrane potential in HepG2 cancer cells, which is a key step leading to apoptosis. researchgate.netnih.gov This suggests that methoxyflavones can disrupt mitochondrial function in cancer cells. While this is a plausible mechanism, direct experimental evidence confirming that this compound specifically induces a loss of mitochondrial membrane potential in cancer cells has not been identified in the reviewed preclinical investigations.

Enzyme Inhibition and Modulation Studies

Research has explored the potential of flavones, including methoxyflavone derivatives, as inhibitors of viral proteases, which are crucial enzymes for viral replication. One study investigating compounds from Kaempferia parviflora found that 5,7-dimethoxyflavone was a potent inhibitor of HIV-1 protease, with an IC50 value of 19 μM. researchgate.net This indicates a significant inhibitory effect on the enzyme responsible for the maturation of the HIV virus. researchgate.net

In the same study, the inhibitory activity of related flavones against other viral proteases was also examined. While 5,7-dimethoxyflavone's specific activity against Hepatitis C Virus (HCV) protease and Human Cytomegalovirus (HCMV) protease was not detailed, a structurally similar compound, 5-hydroxy-3,7-dimethoxyflavone, demonstrated inhibition of both HCV protease and HCMV protease with IC50 values of 190 μM and 250 μM, respectively. ingentaconnect.comresearchgate.net This suggests that the flavone backbone with methoxy substitutions is a promising scaffold for the development of broad-spectrum antiviral agents targeting viral proteases. ingentaconnect.comresearchgate.net The inhibition of these proteases is a key strategy in the development of antiviral drugs for HIV/AIDS, Hepatitis C, and cytomegalovirus infections. researchgate.netmcgill.canih.gov

Table 1: Inhibitory Activity of Methoxyflavones against Viral Proteases

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone | HIV-1 Protease | 19 | researchgate.net |

| 5-Hydroxy-3,7-dimethoxyflavone | HCV Protease | 190 | ingentaconnect.comresearchgate.net |

| 5-Hydroxy-3,7-dimethoxyflavone | HCMV Protease | 250 | ingentaconnect.comresearchgate.net |

Studies have reported on the anticholinesterase activities of 5,7-dimethoxyflavone. researchgate.net One investigation highlighted that this compound exhibited strong and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net This selective inhibition of BChE may be of particular interest for therapeutic strategies targeting Alzheimer's disease, where the role of BChE becomes more prominent as the disease progresses. researchgate.net

Currently, there is a lack of specific research findings directly investigating the inhibitory effects of this compound on carbonic anhydrase within the provided search results.

Information regarding the direct inhibition of lipoxygenase, specifically 5-Lipoxygenase, by this compound is not available in the provided search results.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Flavonoids have been a subject of interest as potential XO inhibitors.

While direct and extensive studies on this compound are limited, research on structurally related compounds provides insights into its potential inhibitory activity. For instance, a study on 5,6,7-trioxygenated dihydroflavonols identified a 6-OH-5,7-dimethoxy analogue as a significant inhibitor of xanthine oxidase, with an IC50 value of 16.0 ± 0.8 μM, which was more potent than the standard drug allopurinol (B61711) (IC50 = 23.5 ± 2.0 μM) researchgate.net. Furthermore, flavonoids isolated from Centaurea scoparia, which include this compound, have been evaluated for their XO inhibitory activity, suggesting the potential for this class of compounds to interact with the enzyme nih.gov. The inhibitory action of flavonoids against XO is often attributed to their ability to bind to the active site of the enzyme, thereby preventing the substrate from binding.

Another related compound, 3′,4′,5-trihydroxy-6,7-dimethoxyflavone, has also been noted for its bioactivity, which could include interaction with xanthine oxidase mdpi.com. The substitution pattern on the flavone core, particularly the presence and position of hydroxyl and methoxy groups, plays a significant role in the inhibitory potency.

| Compound | Source/Study | Inhibitory Activity (IC50) | Notes |

|---|---|---|---|

| 6-OH-5,7-dimethoxy dihydroflavonol analogue | Design and synthesis of 5,6,7-trioxygenated dihydroflavonols researchgate.net | 16.0 ± 0.8 μM | Demonstrated superior activity to allopurinol (IC50 = 23.5 ± 2.0 μM). |

| This compound | Centaurea scoparia flavonoids study nih.gov | Investigated for XO inhibitory activity. | Specific IC50 value not provided in the abstract. |

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. The potential of flavonoids as inhibitors of these enzymes has been widely investigated.

A study involving the isolation of compounds from the stem bark of Casimiroa edulis found that this compound did not exhibit α-glucosidase inhibitory activity . This suggests that the basic this compound structure may lack the necessary functional groups for effective binding to the active site of α-glucosidase.

However, the addition of hydroxyl groups to the this compound scaffold appears to be critical for its inhibitory function. For example, a polyphenolic-rich extract from Ormenis africana, containing 5,4'-dihydroxy-6,7-dimethoxyflavone (cirsimaritin), demonstrated significant α-amylase and α-glucosidase inhibitory activity tandfonline.com. Similarly, studies on Scutellaria baicalensis have identified 5,8,2′-trihydroxy-6,7-dimethoxyflavone as a potential α-glucosidase inhibitor nih.govnih.gov. Another related compound, 5,3′,4′,5′-tetrahydroxy-6,7-dimethoxyflavone, has been shown to bind to the surface of α-amylase . These findings underscore the importance of the hydroxylation pattern of the flavonoid B-ring for potent glycosidase inhibition.

| Compound | Source/Study | Enzyme | Activity |

|---|---|---|---|

| This compound | Casimiroa edulis study | α-Glucosidase | No inhibitory activity observed. |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Ormenis africana extract study tandfonline.com | α-Amylase & α-Glucosidase | Significant inhibitory activity. |

| 5,8,2′-Trihydroxy-6,7-dimethoxyflavone | Scutellaria baicalensis study nih.govnih.gov | α-Glucosidase | Identified as a potential inhibitor. |

| 5,3′,4′,5′-tetrahydroxy-6,7-dimethoxyflavone | In vitro and in silico study | α-Amylase | Binds to the enzyme surface. |

Modulation of Cytochrome P450 Enzymes and Aryl Hydrocarbon Receptor (AhR)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including drugs and dietary compounds. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of several CYP genes, particularly CYP1A1, CYP1A2, and CYP1B1.

Flavonoids are known to interact with both CYP enzymes and the AhR. The nature of this interaction, whether as an agonist or antagonist of AhR, or as an inhibitor or inducer of CYP enzymes, is highly dependent on the specific flavonoid structure.

Cirsimaritin (B190806) (5,4'-dihydroxy-6,7-dimethoxyflavone) has been identified as a natural agonist of the AhR researchgate.netthegoodscentscompany.comacademiapublishing.org. As an AhR agonist, it can induce the expression of AhR-responsive genes, including those encoding for CYP1 enzymes. This suggests that this compound and its hydroxylated derivatives have the potential to modulate the metabolism of other substances that are substrates for these enzymes. The interaction of 5-hydroxy-6,7-dimethoxyflavone metabolites with cytochrome P450 enzymes has also been suggested researchgate.net.

Inhibition of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) from Pathogens

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway essential for energy production in many organisms, including pathogenic protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease. The GAPDH of these pathogens presents a potential target for the development of new antimicrobial drugs.

Research into natural product inhibitors of pathogen GAPDH has included the evaluation of flavonoids. A study investigating flavonoids for their ability to inhibit GAPDH from Trypanosoma cruzi identified a derivative of this compound, 5-hydroxy-3′,4′-methylenedioxy-6,7-dimethoxyflavone, among the compounds isolated from Neoraputia paraensis researchgate.netscielo.brresearchgate.net. While this is not the parent compound, it indicates that flavones with the 6,7-dimethoxy substitution pattern are of interest for their potential to inhibit this crucial pathogenic enzyme. The highly oxygenated nature of these flavones was noted as being important for their activity researchgate.netscielo.br.

Neurobiological Activity in Preclinical Models

Modulation of Neurotransmitter Receptors (e.g., GABA(A) Receptor)

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic, sedative, and anticonvulsant drugs, such as benzodiazepines. Flavonoids have been shown to modulate GABA(A) receptor function, often acting at the benzodiazepine (B76468) binding site.

Studies on compounds isolated from Salvia triloba have shown that cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) acts as a positive modulator of GABA(A) receptors at low GABA concentrations, but as a negative modulator at high concentrations, demonstrating a biphasic action scirp.org. This modulation was found to be insensitive to the benzodiazepine antagonist flumazenil, suggesting that it may act at a different site on the receptor complex scirp.org. Another study referred to skrofulein, a synonym for cirsimaritin, as an antagonist or partial agonist of benzodiazepine receptors, inhibiting the binding of [methyl-3H]diazepam to rat brain membranes with an IC50 value of 23 μM academiapublishing.org. Cirsiliol (5,3′,4′-trihydroxy-6,7-dimethoxyflavone) has also been identified as a ligand with low affinity for benzodiazepine receptors eco-vector.com. These findings suggest that hydroxylated derivatives of this compound can interact with the GABA(A) receptor complex and modulate its function.

| Compound | Source/Study | Receptor Interaction | Observed Effect |

|---|---|---|---|

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Salvia triloba study scirp.org | GABA(A) Receptor | Biphasic modulation (positive at low GABA, negative at high GABA). Flumazenil-insensitive. |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Skrofulein) | In vitro binding assay academiapublishing.org | Benzodiazepine Receptor | Antagonist or partial agonist activity (IC50 = 23 μM for diazepam binding). |

| 5,3′,4′-trihydroxy-6,7-dimethoxyflavone (Cirsiliol) | In vitro binding assay eco-vector.com | Benzodiazepine Receptor | Low-affinity ligand. |

Anti-sarcopenic Mechanisms (e.g., Regulation of Protein Turnover, Stimulation of Mitochondrial Biogenesis)

Sarcopenia is the age-related loss of skeletal muscle mass and function. Preclinical research has identified flavonoids as potential therapeutic agents to counteract this condition. It is important to note that the preclinical research in this area has focused on the isomer 5,7-dimethoxyflavone, and not this compound. The findings for this closely related compound are presented here for context.

Studies in aged mice have demonstrated that 5,7-dimethoxyflavone can suppress sarcopenia by modulating key cellular pathways mdpi.comnih.govsemanticscholar.orgdntb.gov.ua. This compound was found to stimulate muscle protein synthesis through the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which in turn activates the mammalian target of rapamycin (B549165) (mTOR) signaling cascade mdpi.commdpi.com. Simultaneously, it reduces muscle protein degradation by decreasing the expression of E3 ubiquitin ligases and autophagy-related genes mdpi.com.

| Mechanism | Key Molecular Targets/Pathways | Outcome | Reference |

|---|---|---|---|

| Regulation of Protein Turnover | Activation of PI3K-Akt-mTOR pathway; Downregulation of E3 ubiquitin ligases and autophagy genes. | Increased muscle protein synthesis; Decreased muscle protein degradation. | mdpi.commdpi.com |

| Stimulation of Mitochondrial Biogenesis | Upregulation of PGC-1α, NRF-1, and Tfam. | Increased mitochondrial DNA content and improved mitochondrial function. | mdpi.comnih.govnih.gov |

Cardiovascular System Effects in Animal Models

Preclinical studies using animal models have explored the potential cardiovascular effects of this compound (Cirsimaritin), particularly in the context of heart failure and vasorelaxation.

Research into the vasorelaxant properties of this compound has been linked to studies of plant extracts known to contain the compound. For instance, extracts from Agastache mexicana, which contains cirsimaritin, have demonstrated hypotensive and vasorelaxant effects. The mechanisms suggested to underlie these properties include the involvement of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the opening of potassium channels. nih.gov A study on spontaneously hypertensive rats confirmed a hypotensive effect in vivo. nih.gov

This compound has been investigated for its cardioprotective effects in rat models of heart failure induced by coronary artery ligation or isoproterenol. e-century.us In these studies, administration of the compound was found to improve cardiac function and alleviate myocardial injury.

The therapeutic effects appear to be linked to the compound's ability to modulate oxidative stress and inflammation. In a rat model of heart failure, this compound treatment led to a significant reduction in markers of myocardial injury, including creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and cardiac troponin I (cTnI). Furthermore, the compound was shown to decrease oxidative stress by reducing levels of malondialdehyde (MDA) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

The anti-inflammatory action of this compound in these cardiac models was demonstrated by a significant decrease in the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Other research confirmed that the compound ameliorates cardiac remodeling and dysfunction, in part by inhibiting serum levels of TNF-α and suppressing the activity of matrix metalloproteinase-2 and -9, which are involved in tissue remodeling. e-century.usresearchgate.net

Table 1: Effects of this compound (Cirsimaritin) on Cardiac Markers in a Rat Model of Heart Failure

Table of Mentioned Compounds

Compound Name Synonym(s) This compound Cirsimaritin AMP-activated protein kinase AMPK Artemisinin Cardiac Troponin I cTnI Creatine Kinase CK Cyclic Guanosine Monophosphate cGMP Glucose Transporter 4 GLUT4 Glutathione Peroxidase GSH-Px Interleukin-1beta IL-1β Interleukin-6 IL-6 Isoproterenol Lactate Dehydrogenase LDH Malondialdehyde MDA Matrix Metalloproteinase-2 MMP-2 Matrix Metalloproteinase-9 MMP-9 Nitric Oxide NO Streptozotocin STZ Superoxide Dismutase SOD Tumor Necrosis Factor-alpha TNF-α

Other Biological Activities in Preclinical Research

Anti-obesity Effects

Direct preclinical research on the anti-obesity effects of this compound is limited. However, studies on structurally related flavonoids, specifically Cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) and its glycoside, Cirsimarin, provide valuable insights into the potential activity of the this compound core structure.

In a preclinical study using a mouse model, Cirsimarin demonstrated an ability to reduce the accumulation of white adipose tissue (WAT). ovid.com Treatment with Cirsimarin was found to significantly decrease the mass of intra-abdominal fat pads, including the retroperitoneal and epididymal fat depots. ovid.comresearchgate.net This reduction in fat mass was attributed to a decrease in the volume of adipocytes (fat cells), rather than a change in the total number of these cells. researchgate.net

The primary mechanism identified for this effect was a potent anti-lipogenic activity. ovid.com Lipogenesis, the metabolic process of synthesizing fat, was significantly inhibited by Cirsimarin both in vivo and in vitro. In tests on isolated rat adipocytes, Cirsimarin was shown to inhibit lipogenesis in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 1.28 µM. researchgate.net

Further research on Cirsimaritin, the aglycone of Cirsimarin, supports these findings. In a high-fat diet-induced mouse model, administration of Cirsimaritin led to a significant reduction in final body weight, liver weight, and epididymal fat weight compared to the control group that only received the high-fat diet. nih.gov These results suggest that compounds containing the this compound structure may prevent weight gain and fat deposition associated with a high-fat diet. nih.gov

| Parameter | Compound Tested | Model | Key Findings | Reference |

|---|---|---|---|---|

| Intra-abdominal Fat Deposition | Cirsimarin | In vivo (Mice) | Significantly decreased retroperitoneal and epididymal fat pad weights. | ovid.comresearchgate.net |

| Adipocyte Cellularity | Cirsimarin | In vivo (Mice) | Reduced adipocyte volume with no significant change in total adipocyte number. | researchgate.net |

| Lipogenesis Inhibition | Cirsimarin | In vitro (Rat Adipocytes) | Strong dose-dependent inhibition of lipogenesis with an IC50 value of 1.28 µM. | researchgate.net |

| Weight Management | Cirsimaritin | In vivo (High-Fat Diet Mice) | Prevented increases in body weight, liver weight, and epididymal fat weight. | nih.gov |

Pharmacokinetic and Biotransformation Research in Preclinical Models

Absorption, Distribution, and Metabolism Studies in Animal Models

Detailed preclinical studies focusing specifically on the absorption, distribution, and metabolism of 6,7-Dimethoxyflavone in animal models are not extensively documented in publicly available research. While comprehensive pharmacokinetic data exists for other isomers, such as 5,7-dimethoxyflavone (B190784), which has been studied in mice, rats, and roosters, this information cannot be directly extrapolated to this compound due to potential differences in molecular structure influencing biological interactions. researchgate.netfrontiersin.orgnih.govresearchgate.net Research on 5,7-dimethoxyflavone indicates rapid absorption and wide distribution to tissues including the gut, liver, kidney, and brain, with elimination primarily through urine and feces after metabolic modification. researchgate.netresearchgate.net However, equivalent studies to establish the plasma concentration, tissue partitioning, and metabolic fate of this compound are not presently available.

Factors Influencing Bioavailability and Systemic Exposure

Specific factors that influence the bioavailability and systemic exposure of this compound have not been characterized in preclinical research. For flavonoids in general, and methoxyflavones in particular, bioavailability is often low, typically in the range of 1-4% for related compounds like 5,7-dimethoxyflavone when administered orally to rats. researchgate.netnih.gov Factors known to influence the bioavailability of this class of compounds include poor water solubility, presystemic metabolism in the intestine and liver, and the activity of efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). researchgate.netovid.com Formulation strategies, such as self-microemulsifying drug delivery systems (SMEDDS) or complexation with cyclodextrins, have been shown to significantly enhance the oral absorption and bioavailability of other methoxyflavones. ovid.com However, studies investigating these factors specifically for this compound are required to understand its systemic exposure profile.

Biotransformation Pathways of Methoxyflavones (e.g., Methylation, Demethylation, Hydroxylation)

The biotransformation of methoxyflavones is a critical determinant of their biological activity and clearance. While pathways for this compound are not specifically detailed, research on analogous compounds reveals common metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and microbial enzymes. The principal biotransformation pathways include O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. researchgate.netnih.govnih.gov

Demethylation: This is a key metabolic step for methoxyflavones. For instance, studies on the related compound 7,8-dimethoxyflavone (B191122) show that it can be demethylated to form metabolites like 7-hydroxy-8-methoxyflavone. tandfonline.comnih.govtandfonline.com Human intestinal bacteria have been shown to preferentially hydrolyze the methoxyl group at position 7 of 5,7-dimethoxyflavone, followed by the group at position 4', to produce hydroxylated flavones like chrysin (B1683763) and apigenin (B1666066). nih.gov

Hydroxylation: The addition of hydroxyl groups to the flavonoid structure is another common pathway. Microbial transformation of 7,8-dimethoxyflavone yields several hydroxylated products, including 7,8-dimethoxy-4′-hydroxyflavone and 3′,4′-dihydroxy-7,8-dimethoxyflavone. tandfonline.comnih.gov

Methylation: While less common as a primary metabolic step for already methoxylated flavonoids, methylation of free hydroxyl groups on flavonoid backbones is known to improve their metabolic stability and intestinal absorption. tandfonline.com

These enzymatic modifications alter the polarity and biological properties of the parent compound, facilitating its excretion from the body. researchgate.net

Role of Microbial Biotransformation in Flavonoid Metabolism

The gut microbiota plays a significant role in the metabolism of flavonoids, including methoxyflavones. These microorganisms possess a diverse array of enzymes capable of catalyzing reactions that may not occur in mammalian tissues. The biotransformation of flavonoids by intestinal bacteria can significantly impact their bioavailability and the nature of circulating metabolites. nih.gov

Microbial transformations often involve reactions like demethylation and hydroxylation. nih.gov For example, various strains of filamentous fungi, such as Aspergillus, Mucor, and Beauveria, have been used as models to study the microbial metabolism of methoxyflavones. These microorganisms can effectively perform demethylation and hydroxylation at various positions on the flavonoid skeleton. nih.govtandfonline.comnih.gov A study on 7,8-dimethoxyflavone demonstrated that transformation by Mucor ramannianus produced five different metabolites through hydroxylation and demethylation, while Aspergillus flavus converted it to a single demethylated product. tandfonline.comnih.govtandfonline.com This highlights the species-specific metabolic capabilities of different microorganisms. These microbial metabolites can be absorbed and may exert their own biological effects.

The table below summarizes the metabolites produced from the microbial transformation of 7,8-Dimethoxyflavone by different fungal species, illustrating the key biotransformation pathways.

| Parent Compound | Microorganism | Metabolite(s) | Biotransformation Pathway(s) |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 7,8-dimethoxy-4′-hydroxyflavone | Hydroxylation |

| 3′,4′-dihydroxy-7,8-dimethoxyflavone | Hydroxylation | ||

| 7,3′-dihydroxy-8-methoxyflavone | Demethylation, Hydroxylation | ||

| 7,4′-dihydroxy-8-methoxyflavone | Demethylation, Hydroxylation | ||

| 8-methoxy-7,3′,4′-trihydroxyflavone | Demethylation, Hydroxylation | ||

| 7,8-Dimethoxyflavone | Aspergillus flavus | 7-hydroxy-8-methoxyflavone | Demethylation |

This data is for 7,8-Dimethoxyflavone and is presented to illustrate common microbial biotransformation pathways for methoxyflavones. tandfonline.comnih.gov

Structure Activity Relationship Sar and Computational Studies

Computational Chemistry Methodologies in Flavonoid Research

Density Functional Theory (DFT) Applications in Electronic and Molecular Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to investigate the electronic structure, molecular properties, and reactivity of chemical compounds, including flavonoids like 6,7-Dimethoxyflavone. DFT calculations provide detailed insights into a molecule's electronic distribution, molecular geometry, and energetic characteristics, which are fundamental to understanding its chemical behavior and potential biological interactions.

Through DFT, researchers can calculate key parameters such as:

Electronic Properties: Analyzing electron density distribution, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap). These parameters are critical for predicting reactivity, electron-donating or -accepting capabilities, and susceptibility to electrophilic or nucleophilic attack. araproceedings.comresearchgate.netresearchgate.net

Reactivity Descriptors: Quantifying chemical hardness, softness, and electrophilicity/nucleophilicity to identify the most reactive sites within the molecule. araproceedings.comresearchgate.net

Spectroscopic Properties: Simulating vibrational frequencies and NMR chemical shifts, which can be correlated with experimental data for structural confirmation and characterization. eurjchem.comiau.irresearchgate.net

Table 1: Illustrative DFT Applications in Flavonoid Analysis

| Application Area | DFT Parameters/Insights | Significance | Reference(s) |

| Electronic Structure | HOMO-LUMO gap, electron density distribution | Predicts reactivity, electron transfer capabilities | araproceedings.comresearchgate.netresearchgate.net |

| Molecular Geometry | Bond lengths, angles, planarity, torsion angles | Structural stability, conformational preferences | vulcanchem.comeurjchem.comiau.ir |

| Spectroscopic Properties | Vibrational frequencies, NMR chemical shifts | Aids in experimental data correlation and structure validation | eurjchem.comiau.irresearchgate.net |

| Reactivity Descriptors | Electrophilicity, nucleophilicity, chemical hardness | Identifies reactive sites and potential reaction pathways | araproceedings.comresearchgate.net |

| Energetic Properties | Total energy, binding energies (in context of interactions) | Assesses molecular stability and interaction strengths | jppres.combiointerfaceresearch.comupnveri.com |

3D Modeling and Energy Minimization for Conformation-Activity Correlation

Three-dimensional (3D) modeling and energy minimization are indispensable tools for understanding how a molecule's spatial arrangement influences its biological activity. These techniques are foundational for establishing conformation-activity relationships (SARs), which link a compound's three-dimensional structure to its efficacy.

3D Modeling and Molecular Docking: 3D modeling allows for the visualization and manipulation of molecular structures. When combined with molecular docking, it provides a powerful platform for predicting how a molecule, such as this compound or its analogues, might bind to biological targets like enzymes or receptors. rsc.orgbiointerfaceresearch.comupnveri.complos.orgnih.govnih.gov Molecular docking simulates the binding process by evaluating the affinity and orientation of a ligand within the target's active site.

Key findings from studies involving dimethoxyflavones and related compounds include:

Ligand-Receptor Interactions: Docking studies reveal that flavonoids can engage in various interactions within protein binding pockets, including hydrogen bonds, hydrophobic interactions, and π–π stacking. biointerfaceresearch.complos.orgnih.gov The methoxy (B1213986) groups on the flavone (B191248) structure are often observed to form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity. biointerfaceresearch.complos.orgnih.gov

Binding Affinities: Computational analyses have quantified the binding strength of various flavonoids to different targets. For instance, (2S)-3',4'-methylenedioxy-5,7-dimethoxyflavone exhibited a binding energy of -33.86 kJ/mol when docked with α-glucosidase. jppres.com Similarly, 5-Hydroxy-4′,7-dimethoxyflavone showed a binding affinity of -7.2 kcal/mol to α-glucosidase, and 5-hydroxy-7,8-dimethoxyflavones demonstrated a binding affinity of -8.337 kcal/mol to the DRD4 receptor. biointerfaceresearch.comupnveri.com

SAR Insights: By comparing docking results and binding energies across a series of related compounds, researchers can infer which structural modifications enhance or diminish binding activity. This information is crucial for designing more potent and selective analogues. plos.orgacs.org

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the precise arrangement of atoms within the 6,7-Dimethoxyflavone molecule.

Table 1: Typical UV-Vis Absorption Maxima for Flavone (B191248) Derivatives

| Compound Class/Example | λmax (nm) in MeOH | Notes |

| Flavone Moiety (General) | 250-280 (Band II) | A-ring absorption |

| 304-350 (Band I) | B-ring and conjugated system absorption | |

| This compound (example) | 257, 306 | Characteristic of flavone moiety ajbasweb.com |

| 5,8-dihydroxy-6,7-dimethoxyflavone | 274, 358 | Modified by hydroxyl groups ajbasweb.com |

| 4'-acetoxy-5-hydroxy-6,7-dimethoxyflavone | 272, 310 | Acetoxy group influences absorption niscpr.res.in |

Infrared spectroscopy identifies functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, key functional groups and their characteristic absorption bands include:

Hydroxyl (O-H) stretch: Typically observed as a broad band in the region of 3200-3600 cm⁻¹ rjptonline.orgorgchemboulder.com. If a hydroxyl group is involved in intramolecular hydrogen bonding (e.g., at the 5-position in flavones), it can appear as a sharper band at lower frequencies, sometimes around 3434 cm⁻¹ ajbasweb.comrjptonline.org.

Aromatic C-H stretch: Usually found above 3000 cm⁻¹ (e.g., 3045-3082 cm⁻¹) rjptonline.orglibretexts.org.

Aliphatic C-H stretch (from methoxy (B1213986) groups): Observed in the region of 2834-2987 cm⁻¹ ajbasweb.comrjptonline.org.

Carbonyl (C=O) stretch: A strong absorption band characteristic of the flavone backbone's α,β-unsaturated carbonyl group is expected around 1626-1674 cm⁻¹ ajbasweb.comrjptonline.orgjocpr.com.

Aromatic C=C stretch: Multiple bands in the region of 1450-1650 cm⁻¹ indicate the presence of aromatic rings rjptonline.orglibretexts.orgjocpr.com.

C-O stretch (from methoxy groups): Typically found in the fingerprint region, often between 1000-1300 cm⁻¹ ajbasweb.comniscpr.res.inlibretexts.org.

Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group/Bond | Wavenumber (cm⁻¹) | Notes |

| O-H stretch (free) | 3640-3610 | Alcohols, phenols orgchemboulder.com |

| O-H stretch (H-bonded) | 3500-3200 | Alcohols, phenols orgchemboulder.com |

| O-H stretch (chelated) | ~3434 | e.g., 5-OH in flavones ajbasweb.comrjptonline.org |

| Aromatic C-H stretch | 3045-3082 | rjptonline.orglibretexts.org |

| Aliphatic C-H stretch | 2834-2987 | Methoxy groups ajbasweb.comrjptonline.org |

| C=O stretch (carbonyl) | 1626-1674 | α,β-unsaturated carbonyl ajbasweb.comrjptonline.orgjocpr.com |

| Aromatic C=C stretch | 1450-1650 | Aromatic rings rjptonline.orglibretexts.orgjocpr.com |

| C-O stretch (methoxy) | 1262, 1254 | Indicative of methoxy groups ajbasweb.comniscpr.res.in |

NMR spectroscopy is indispensable for unequivocally determining the structure of this compound.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. Key signals for this compound would include:

Methoxy protons: Two singlets typically appear around δ 3.9-4.0 ppm, each integrating for three protons, corresponding to the two methoxy groups at positions 6 and 7 ajbasweb.com.

Aromatic protons: Protons on the flavone rings (e.g., H-3, H-8, and those on ring B) will resonate in the aromatic region (δ 6.0-8.0 ppm). For instance, H-3 in flavones is often a singlet ajbasweb.comemerypharma.com. Protons on ring A (e.g., H-8) might appear as singlets if adjacent positions are substituted. Ring B protons (e.g., H-2', H-6' and H-3', H-5') will exhibit characteristic splitting patterns depending on their substitution.

Hydroxyl protons (if present): A chelated hydroxyl group at the 5-position, common in flavones, typically appears as a broad singlet at a very low field, often δ 11.65-12.88 ppm, due to strong intramolecular hydrogen bonding with the carbonyl group ajbasweb.comarabjchem.org.

¹³C NMR: Reveals the carbon skeleton. Characteristic signals include:

Carbonyl carbon (C-4): A signal around δ 182.5 ppm is indicative of the flavone carbonyl group ajbasweb.comarabjchem.org.

Methoxy carbons: Singlets in the range of δ 55-60 ppm correspond to the methoxy carbons ajbasweb.comarabjchem.org.

Aromatic carbons: Multiple signals in the δ 90-165 ppm range represent the aromatic carbons of the flavone rings. The carbons bearing methoxy groups (C-6, C-7) and hydroxyl groups (if present) will be shifted accordingly ajbasweb.comarabjchem.org.

2D NMR (COSY, HSQC, HMBC): These techniques provide crucial information about proton-proton (COSY) and proton-carbon (HSQC, HMBC) connectivities, enabling unambiguous assignment of all signals and confirmation of the molecular structure. For example, HMBC correlations can confirm the attachment of methoxy groups to specific carbons ajbasweb.com.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Features

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Methoxy (C-6) | 3.9-4.0 | s | 3H | ajbasweb.com |

| Methoxy (C-7) | 3.9-4.0 | s | 3H | ajbasweb.com |

| H-3 | ~6.4-6.8 | s | 1H | ajbasweb.com |

| H-8 | ~6.4-6.6 | s | 1H | ajbasweb.com |

| Ring B protons | ~7.0-8.0 | m, dd | Varies | e.g., H-2',6' and H-3',5' ajbasweb.comemerypharma.com |

| 5-OH (if present) | ~11.6-12.8 | s | 1H | Chelation, low field ajbasweb.comarabjchem.org |

Table 4: Representative ¹³C NMR Chemical Shifts (δc, ppm) for this compound Features

| Carbon Assignment | Chemical Shift (ppm) | Notes |

| C-4 (Carbonyl) | ~182.5 | ajbasweb.comarabjchem.org |

| C-2 | ~163-165 | ajbasweb.comarabjchem.org |

| C-5 | ~151-153 | ajbasweb.comarabjchem.org |

| C-7 (with OMe) | ~157-165 | ajbasweb.comarabjchem.org |

| C-6 (with OMe) | ~131-132 | ajbasweb.comarabjchem.org |

| Methoxy carbons | 55-60 | ajbasweb.comarabjchem.org |

| Aromatic carbons | 90-135 | ajbasweb.comarabjchem.org |

Mass spectrometry provides the molecular weight of this compound and information about its structure through fragmentation patterns.

Molecular Ion Peak: For a compound with the molecular formula C₁₇H₁₄O₅ (e.g., 5-hydroxy-6,7-dimethoxyflavone), the calculated molecular weight is 298.29 g/mol nih.gov. Mass spectra would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass ajbasweb.comarabjchem.orgniscpr.res.inrjptonline.orgjocpr.com. For example, a molecular ion peak at m/z 298 has been reported for a compound with the formula C₁₆H₁₂O₄ ajbasweb.com, and m/z 314 for C₁₇H₁₄O₆ niscpr.res.in.

Fragmentation Patterns (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce characteristic fragment ions. Common fragmentation pathways for methoxylated flavonoids include the loss of methyl groups (CH₃), methoxy groups (OCH₃), carbon monoxide (CO), or ethylene (B1197577) (C₂H₄) akjournals.commdpi.com. For instance, losses of CH₃, CO, or fragments related to ring cleavages can help confirm the positions of substituents. The presence of hydroxyl groups can also lead to characteristic fragmentations, such as the loss of water (H₂O) phcogj.com.

Table 5: Mass Spectrometry Data for Flavonoid Derivatives

| Compound Example (Formula) | Molecular Ion (m/z) | Key Fragments (m/z) | Notes |

| C₁₆H₁₂O₄ (e.g., Tectochrysin) | 268 | - | ajbasweb.com |

| C₁₇H₁₄O₅ (e.g., Mosloflavone) | 298 | 298 | nih.gov |

| C₁₇H₁₄O₆ (e.g., 4′,5-dihydroxy-6,7-dimethoxyflavone) | 314 | - | niscpr.res.in |

| C₁₇H₁₄O₆ (e.g., 4′,5-Dihydroxy-6,7-dimethoxyflavone) | 315 ([M+H]⁺) | 302 ([M-CH₃]⁺) | rjptonline.org |

| C₁₇H₁₄O₇ (e.g., 3,5,4´-trihydroxy-6,7-dimethoxyflavone) | 330 | - | jocpr.com |

| C₁₉H₁₆O₇ (e.g., 4'-acetoxy-5-hydroxy-6,7-dimethoxyflavone) | 357 ([M+H]⁺) | 315 ([M-42]⁺) | Loss of acetyl group niscpr.res.in |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and quantifying its presence.

HPLC is a widely used technique for assessing the purity of this compound and quantifying its concentration in samples.

Purity Assessment: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase. A pure sample of this compound will ideally show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of multiple peaks indicates impurities.

Quantitative Analysis: By comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of a pure standard, its precise amount can be determined. This is often coupled with a UV detector, monitoring at wavelengths where the compound absorbs strongly (e.g., around 254 nm or specific λmax values) researchgate.netsemanticscholar.orgnih.gov.

Typical HPLC conditions involve a reversed-phase C18 column with a mobile phase consisting of a mixture of aqueous buffer (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient or isocratic mode akjournals.com. The retention time (RT) is a key parameter for qualitative identification, though it can vary depending on the specific HPLC system, column, and mobile phase composition chromatographytoday.com.

Future Perspectives and Research Challenges for 6,7 Dimethoxyflavone

Further Elucidation of Underexplored Molecular Mechanisms and Signaling Pathways

While 6,7-Dimethoxyflavone has been associated with modulating various signaling pathways, a deeper understanding of its precise mechanisms of action in different biological contexts remains a critical research objective. Known pathways influenced by DMF include the PI3K/Akt/mTOR axis, NF-κB, mitogen-activated protein kinases (MAPKs) such as ERK and p38, Nrf2, peroxisome proliferator-activated receptors (PPARα/γ), and cAMP signaling nih.govmdpi.comsciopen.comresearchgate.netnih.govnih.govresearchgate.net. Future research should aim to elucidate the upstream regulators and downstream effectors of these pathways in relation to specific disease states. For instance, the role of DMF in sarcopenia involves stimulating the PI3K-Akt pathway for protein synthesis, but a more detailed exploration of its impact on muscle health and aging processes is warranted mdpi.com. Similarly, its anti-inflammatory effects, mediated partly through the inhibition of NF-κB, require further investigation into specific inflammatory mediators and cellular interactions nih.govmdpi.comsciopen.com. The induction of heme oxygenase-1 (HO-1) via Nrf2 activation by DMF suggests significant antioxidant and anti-inflammatory potential, necessitating further studies on its upstream modulators and the full spectrum of HO-1's protective effects nih.govnih.gov. Moreover, in silico predictions of DMF's interaction with targets like COX-2 and NOS2 for anti-cancer applications require rigorous in vitro and in vivo validation to confirm these proposed mechanisms and assess their therapeutic relevance researchgate.net. The complex interplay of flavonoids with reactive oxygen species (ROS) homeostasis also presents an opportunity to clarify how DMF specifically modulates ROS levels in various cellular environments researchgate.net. Understanding the exact molecular targets and signaling cascades responsible for its vasorelaxant properties also remains an area for future exploration researchgate.net.

Table 1: Key Signaling Pathways and Mechanisms Associated with this compound Research

| Pathway/Mechanism | Reported Role/Effect of this compound | Research Focus/Future Direction | Citation(s) |

| PI3K/Akt/mTOR | Stimulated in sarcopenia, involved in protein synthesis; influences inflammation | Further elucidate role in muscle health, aging, and inflammatory processes | mdpi.com |

| NF-κB | Inhibited in inflammatory responses | Investigate specific downstream inflammatory mediators and cellular responses | nih.govmdpi.comsciopen.comresearchgate.net |

| MAPK (ERK, p38) | Activated in inflammatory pathways (e.g., via ROS); involved in HO-1 induction | Clarify specific roles in different cellular contexts and disease models | nih.govnih.govnih.gov |

| Nrf2/HO-1 | Induced HO-1 expression, contributing to antioxidant and anti-inflammatory effects | Explore upstream regulators, downstream protective effects, and therapeutic applications | nih.govnih.gov |

| PPARα/γ | Activated, potential role in skin photoaging and metabolic regulation | Investigate therapeutic potential in metabolic diseases, skin conditions, and inflammatory processes | researchgate.net |

| COX-2/NOS2 | In silico predicted inhibition of activity | Rigorous in vitro and in vivo validation for anti-cancer applications | researchgate.net |

| BCRP Inhibition | Inhibits Breast Cancer Resistance Protein | Potential to reverse multidrug resistance and improve drug bioavailability | nih.govmedchemexpress.com |

| cAMP | Involved in melanogenesis | Further studies on endocrine signaling pathways | mdpi.com |

| K+ efflux | Contributes to vasorelaxant effects | Elucidate mechanisms of ion channel modulation for cardiovascular applications | researchgate.net |